molecular formula C12H16O B13766727 Benzeneacetaldehyde, ar,alpha-diethyl- CAS No. 68228-11-5

Benzeneacetaldehyde, ar,alpha-diethyl-

Cat. No.: B13766727
CAS No.: 68228-11-5
M. Wt: 176.25 g/mol
InChI Key: MNQKBKLEKUBHOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(ar-Ethylphenyl)butyraldehyde is typically synthesized through the reaction of styrene and butyraldehyde . The specific steps involve:

  • Mixing styrene and butyraldehyde in the presence of a catalyst.
  • Heating the mixture to facilitate the reaction.
  • Purifying the resulting product to obtain 2-(ar-Ethylphenyl)butyraldehyde.

Industrial Production Methods: Industrial production of 2-(ar-Ethylphenyl)butyraldehyde follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-(ar-Ethylphenyl)butyraldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents can be used depending on the desired substitution, such as Grignard reagents for forming alcohols.

Major Products Formed:

Scientific Research Applications

2-(ar-Ethylphenyl)butyraldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(ar-Ethylphenyl)butyraldehyde involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    Benzeneacetaldehyde: Similar structure but lacks the ethyl side chain.

    Phenylacetaldehyde: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness: 2-(ar-Ethylphenyl)butyraldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, particularly in the fragrance and flavor industry .

Properties

CAS No.

68228-11-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(3-ethylphenyl)butanal

InChI

InChI=1S/C12H16O/c1-3-10-6-5-7-12(8-10)11(4-2)9-13/h5-9,11H,3-4H2,1-2H3

InChI Key

MNQKBKLEKUBHOG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(CC)C=O

Origin of Product

United States

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